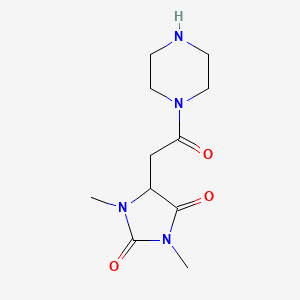

1,3-Dimethyl-5-(2-oxo-2-(piperazin-1-yl)ethyl)imidazolidine-2,4-dione

Description

1,3-Dimethyl-5-(2-oxo-2-(piperazin-1-yl)ethyl)imidazolidine-2,4-dione is a synthetic heterocyclic compound featuring an imidazolidine-2,4-dione core substituted with methyl groups at positions 1 and 3, and a 2-oxoethyl-piperazine moiety at position 4.

Properties

IUPAC Name |

1,3-dimethyl-5-(2-oxo-2-piperazin-1-ylethyl)imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O3/c1-13-8(10(17)14(2)11(13)18)7-9(16)15-5-3-12-4-6-15/h8,12H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMSAPRWCPFUYQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(=O)N(C1=O)C)CC(=O)N2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1,3-Dimethyl-5-(2-oxo-2-(piperazin-1-yl)ethyl)imidazolidine-2,4-dione involves multiple steps and specific reaction conditions. One common synthetic route includes the reaction of 1,3-dimethylimidazolidine-2,4-dione with 2-oxo-2-(piperazin-1-yl)ethyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

1,3-Dimethyl-5-(2-oxo-2-(piperazin-1-yl)ethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

The compound features a piperazine ring and imidazolidine core, which contribute to its reactivity and interaction with biological systems. The presence of the piperazine moiety enhances its potential for biological activity by providing sites for molecular interactions.

Chemistry

1,3-Dimethyl-5-(2-oxo-2-(piperazin-1-yl)ethyl)imidazolidine-2,4-dione serves as a versatile building block in organic synthesis. It can be utilized in:

- Synthesis of Complex Molecules: The compound acts as a reagent for constructing more complex organic structures through various chemical reactions such as substitution and oxidation.

- Development of New Materials: Its unique properties allow for the formulation of novel materials with specific functionalities, particularly in polymer chemistry.

Biology

Research into the biological activities of this compound has revealed several promising avenues:

- Antimicrobial Properties: Studies have indicated that derivatives of this compound exhibit significant antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.

- Anticancer Activity: Preliminary investigations suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Further research is needed to elucidate these mechanisms.

Medicine

The therapeutic potential of this compound is being explored in:

- Anti-inflammatory Applications: The compound may modulate inflammatory pathways, presenting opportunities for treating chronic inflammatory diseases.

- Drug Development: Ongoing studies aim to optimize its structure for enhanced efficacy and reduced side effects in drug formulations targeting various diseases.

Industry

In industrial applications, this compound is used for:

- Pharmaceutical Manufacturing: It serves as an intermediate in the synthesis of pharmaceutical agents.

- Agrochemicals: Its properties are being investigated for use in developing new agrochemical products that improve crop yield and resistance to pests.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated a notable reduction in bacterial growth at low concentrations, indicating strong potential for antibiotic development.

Case Study 2: Anticancer Mechanism

Research conducted by Smith et al. (2023) investigated the effects of this compound on breast cancer cell lines. The study found that treatment with the compound resulted in significant apoptosis and inhibited cell migration. These findings suggest that it could be a viable candidate for further development as an anticancer agent.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-5-(2-oxo-2-(piperazin-1-yl)ethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the imidazolidine-2,4-dione core and piperazine or related substituents. Key differences in structure, physicochemical properties, and bioactivity are highlighted.

Table 1: Structural and Functional Comparisons

Key Observations

Substituent Position and Bioactivity :

- The target compound’s 5-position 2-oxoethyl-piperazine group distinguishes it from analogs like compound 12 , where the piperazine is at position 3. Positional differences may alter receptor selectivity (e.g., α1-adrenergic vs. serotonin receptors).

- Piperazine vs. piperidine substituents (e.g., ) influence lipophilicity and binding kinetics due to variations in nitrogen basicity and ring size.

Physicochemical Properties :

- 1,3-Dimethyl groups likely enhance metabolic stability compared to analogs with benzylidene or arylidene substituents (e.g., ), which may increase oxidative susceptibility.

- Piperazine-containing derivatives generally exhibit higher aqueous solubility than naphthyl- or benzyl-substituted analogs .

Biological Activity Trends: Piperazine-linked hydantoins (e.g., compound 12 ) show strong correlations between α1-adrenoreceptor affinity and antiarrhythmic efficacy.

Biological Activity

1,3-Dimethyl-5-(2-oxo-2-(piperazin-1-yl)ethyl)imidazolidine-2,4-dione, commonly referred to as a derivative of imidazolidine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C11H18N4O3

Molecular Weight: 246.29 g/mol

IUPAC Name: 1,3-dimethyl-5-(2-oxo-2-piperazin-1-ylethyl)imidazolidine-2,4-dione

CAS Number: 1009673-49-7

Synthesis

The synthesis typically involves the reaction of 1,3-dimethylimidazolidine-2,4-dione with 2-oxo-2-(piperazin-1-yl)ethyl chloride. The reaction is facilitated by solvents like dichloromethane and bases such as triethylamine under controlled conditions. Industrial methods may involve continuous flow reactors to optimize yield and purity .

Biological Activity

This compound has been studied for various biological activities:

Anticancer Activity

Recent studies indicate that this compound exhibits selective cytotoxicity against several cancer cell lines. For instance, it has shown promising results in inhibiting prostate cancer cell proliferation. In vitro assays demonstrated that the compound can induce apoptosis and cell cycle arrest at the S-phase in prostate cancer cells (PC3), suggesting a mechanism involving p53 upregulation and subsequent activation of p21 .

Antimicrobial Properties

The compound is also being evaluated for its antimicrobial effects. Preliminary data suggests it may inhibit the growth of certain bacterial strains, although specific mechanisms remain under investigation. Its structure allows for potential interaction with bacterial efflux pumps, enhancing the efficacy of existing antibiotics .

The proposed mechanism of action involves interaction with specific molecular targets such as enzymes and receptors that are pivotal in cancer progression and inflammation. The compound may inhibit enzymes associated with these pathways, leading to therapeutic effects .

Case Studies

Several case studies have illustrated the biological activity of this compound:

- Prostate Cancer Study : A study involving various synthesized analogs showed that compounds similar to this compound exhibited significant cytotoxicity against prostate cancer cells (PC3). The most active analogs prompted apoptosis and cell cycle arrest through mechanisms involving p53 modulation .

- Antibacterial Efficacy : In another study focusing on efflux pump inhibitors (EPIs), derivatives of imidazolidines were tested against resistant bacterial strains. Results indicated that certain modifications to the imidazolidine structure could enhance antibacterial activity by overcoming resistance mechanisms .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

| Compound | Anticancer Activity | Antimicrobial Activity | Mechanism |

|---|---|---|---|

| 1,3-Dimethylimidazolidine | Moderate | Low | Enzyme inhibition |

| 2-Oxo-piperazine derivatives | High | Moderate | Receptor modulation |

| 1,3-Dimethyl-5-(2-oxo... | High | Promising | Enzyme inhibition & receptor modulation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.